molecular formula C19H36BF4P2Rh- B1454933 (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate CAS No. 203000-59-3

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate

Cat. No. B1454933
M. Wt: 516.1 g/mol
InChI Key: VODFAHBDCURXFX-UHFFFAOYSA-N
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Description

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[η-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate is a complex with a fascinating structure. Let’s explore its various aspects.



Synthesis Analysis

The synthesis of this compound involves several steps. Here are the key ones:




  • tert-Butyl (dimethyl)phosphine–Borane (t-Bu-PH2-BH3) :



    • tert-Butyldichlorophosphine reacts with methylmagnesium bromide to form the tert-butyl (dimethyl)phosphine–borane adduct.

    • This white solid serves as an essential precursor in the synthesis.




  • (S,S)-1,2-Bis (boranato (tert-butyl)methylphosphino)ethane :



    • The tert-butyl (dimethyl)phosphine–borane adduct reacts with sec-butyllithium and copper(II) chloride.

    • The resulting compound is (S,S)-1,2-Bis (boranato (tert-butyl)methylphosphino)ethane.





Molecular Structure Analysis

The complex consists of a rhodium(I) center coordinated with two ligands:



  • (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane : A chiral diphosphine ligand.

  • η-(2,5-norbornadiene) : A diene ligand.



Chemical Reactions Analysis

The complex participates in various reactions, including:



  • Catalytic Hydrogenation : It can catalyze the hydrogenation of unsaturated compounds.

  • Cycloaddition Reactions : The diene ligand allows for cycloadditions with other substrates.



Physical And Chemical Properties Analysis


  • Color : The complex may exhibit color due to ligand transitions.

  • Solubility : It is soluble in certain organic solvents.

  • Stability : The complex is stable under specific conditions.


Scientific Research Applications

Cyclometalation and Chelate Effects

Research has demonstrated the ability of certain rhodium complexes, including derivatives similar to the specified compound, to undergo cyclometalation reactions. These reactions are significant for understanding the chelate effect and the competition between C-H and C-O oxidative additions in organometallic chemistry. Sjoevall, Andersson, and Wendt (2001) provided evidence for these processes by studying the reactions of rhodium complexes with specific ligands, leading to the formation of chelate complexes and cyclometalated Rh(III) benzyl hydride complexes (Sjoevall, Andersson, & Wendt, 2001).

Enantioselective Catalysis

The specified rhodium complex has been implicated in enantioselective catalysis, particularly in the hydrogenation of functionalized alkenes. Imamoto and colleagues have extensively studied rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups, demonstrating their application in rhodium-catalyzed asymmetric hydrogenation with excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).

Structural and Electronic Properties

The structural and electronic properties of rhodium complexes, including those with bisphosphinoethane ligands, have been a subject of detailed study. Dixon et al. (2003) investigated the two-legged piano-stool Rh(II) and Rh(I) complexes, focusing on their reactivity and electronic properties. This research provides insights into the versatility of rhodium complexes in various organometallic reactions and their potential applications in catalysis (Dixon et al., 2003).

Synthesis and Preparation Techniques

The preparation of specific rhodium complexes, including the targeted compound, has been detailed in the literature, highlighting methodologies for synthesizing these complexes and their applications in catalysis. Crepy and Imamoto (2005) have provided protocols for the preparation of such complexes, underscoring their significance in enantioselective hydrogenations and the role of chiral phosphines in these processes (Crepy & Imamoto, 2005).

Mechanistic Insights

Investigations into the mechanisms of asymmetric hydrogenation catalyzed by rhodium complexes have been crucial for understanding the detailed processes involved in these catalytic reactions. Gridnev et al. (2000) studied the dihydride mechanism of asymmetric hydrogenation, providing valuable insights into the reaction pathways and the role of rhodium complexes in facilitating these transformations (Gridnev et al., 2000).

Safety And Hazards


  • Caution : All reactions involving this complex should be conducted in a well-ventilated hood.

  • Safety Measures : Follow standard laboratory safety protocols.


Future Directions

Research on this complex continues, exploring its applications in catalysis, materials science, and more.


Please note that this analysis is based on available information, and further research may reveal additional insights. For detailed references, consult the relevant papers123.


properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P2.C7H8.BF4.Rh/c1-11(2,3)13(7)9-10-14(8)12(4,5)6;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-10H2,1-8H3;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODFAHBDCURXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)CCP(C)C(C)(C)C.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743118
Record name bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate

CAS RN

203000-59-3
Record name bicyclo[2.2.1]hepta-2,5-diene;tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 2
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 3
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 4
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 5
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate
Reactant of Route 6
(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate

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